4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline
Description
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Properties
IUPAC Name |
4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-26-17-8-5-14(9-18(17)27-2)19-23-20(28-24-19)16-11-25(12-22-16)10-13-3-6-15(21)7-4-13/h3-9,11-12H,10,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDFHXFIUTKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 434.51 g/mol. The structure includes an imidazole ring and an oxadiazole moiety, which are known for their roles in various biological activities.
The biological activity of oxadiazole derivatives often involves several mechanisms:
- Enzyme Inhibition: Compounds can bind to the active sites of enzymes, inhibiting their function.
- Receptor Modulation: Interaction with cell surface or intracellular receptors alters signaling pathways.
- Disruption of Cellular Processes: These compounds can interfere with DNA replication or protein synthesis.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For example:
- A study evaluated various oxadiazole compounds against multiple cancer cell lines, demonstrating IC50 values ranging from to against prostate and colon cancer cell lines .
- Notably, the compound 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed a growth inhibition percentage of against CNS cancer cells .
| Compound Name | IC50 (µM) | Cell Line | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | 0.67 | PC-3 (Prostate) | 95.70 |
| Compound B | 0.80 | HCT-116 (Colon) | 96.86 |
| Compound C | 0.87 | ACHN (Renal) | 98.74 |
Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives have demonstrated antimicrobial activity:
- A study reported that certain derivatives exhibited potent antibacterial effects against various strains of bacteria . This suggests potential applications in treating infections.
Case Study 1: Anticancer Efficacy
A specific investigation focused on the compound's efficacy against breast cancer cell lines (MDA-MB-435). The study found that it significantly inhibited cell growth with a growth percent (GP) of , indicating strong anticancer potential .
Case Study 2: Enzyme Inhibition
Another study highlighted the compound's ability to inhibit EGFR and Src kinases, which are critical in cancer progression. The IC50 for EGFR was reported at , demonstrating its potential as a targeted therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
